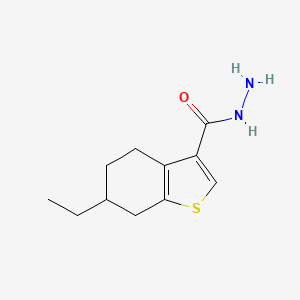![molecular formula C17H23NO3 B1344458 (2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid CAS No. 1119449-77-2](/img/structure/B1344458.png)
(2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid” is a chemical compound with the molecular formula C17H23NO3 and a molecular weight of 289.37 . It’s used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Modification and Application in Polymer Sciences
A notable application of derivatives related to (2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid is seen in the field of polymer sciences. Specifically, polymers modified through reactions with various amines, similar in structure to the compound , have been studied for their increased thermal stability and promising biological activities. Such modifications can lead to the development of polymers with enhanced properties for medical applications, as indicated in the work of Aly and El-Mohdy (2015) on poly vinyl alcohol/acrylic acid hydrogels (Aly & El-Mohdy, 2015).
Development in Molecular Engineering
The compound also holds potential in molecular engineering, where derivatives of similar structure have been utilized in the synthesis of organic sensitizers for solar cell applications. The engineering of these sensitizers at a molecular level led to substantial photovoltaic performance, underscoring the potential of such compounds in the development of energy-related applications, as researched by Kim et al. (2006) (Kim et al., 2006).
Applications in Synthetic Chemistry and Drug Development
In the realm of synthetic chemistry and potential drug development, derivatives akin to this compound have been synthesized and characterized for various applications. For instance, Wu et al. (2017) synthesized a derivative, highlighting its potential in drug development due to its notable synthetic features and promising structural properties (Wu et al., 2017).
Contribution in Material Sciences
In material sciences, the related compounds have contributed to the development of new materials with specific applications. For example, the study of acrylamide derivatives by Abu-Rayyan et al. (2022) for use as corrosion inhibitors in nitric acid solutions presents a practical application in the field of materials engineering, demonstrating the versatility of these compounds in different industrial applications (Abu-Rayyan et al., 2022).
Environmental Applications
Furthermore, derivatives of this compound have been explored for environmental applications, such as in the recovery of acrylic acid from industrial wastewater, indicating their significance in environmental sustainability efforts. This application is particularly critical in reducing the toxicity of waste streams and promoting sustainable industrial practices, as highlighted by Ahmad et al. (2014) (Ahmad et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-3-[3-(azepan-1-ylmethyl)-4-methoxyphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-21-16-8-6-14(7-9-17(19)20)12-15(16)13-18-10-4-2-3-5-11-18/h6-9,12H,2-5,10-11,13H2,1H3,(H,19,20)/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSQDVVKCVUZKP-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)CN2CCCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)CN2CCCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid](/img/structure/B1344375.png)
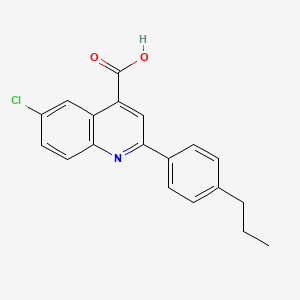
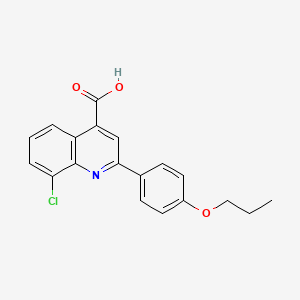

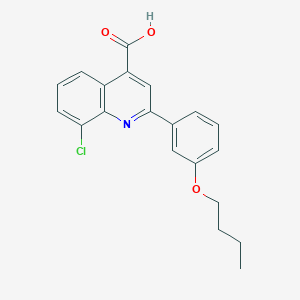


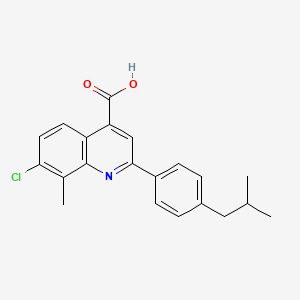
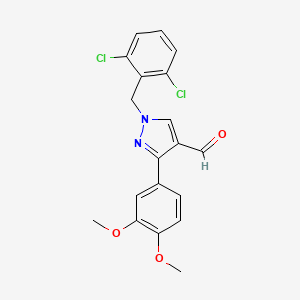

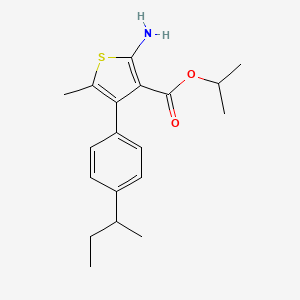
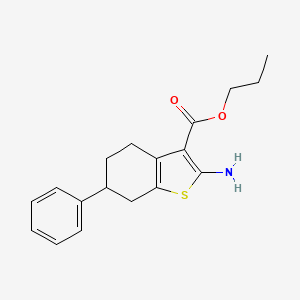
![2-Amino-6-tert-pentyl-N-p-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1344397.png)
